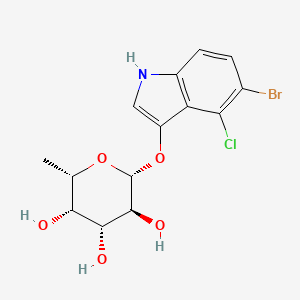

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925086 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125328-84-9 | |

| Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside, often abbreviated as X-β-L-fucoside, is a specialized chromogenic substrate used for the detection of β-L-fucosidase activity. This synthetic molecule is an invaluable tool in various fields, including microbiology, molecular biology, and histochemistry, enabling the visual identification of cells or colonies expressing this specific glycoside hydrolase. Its utility lies in its ability to produce a distinct, insoluble blue-purple precipitate upon enzymatic cleavage, providing a clear and localized signal of enzyme presence.

Core Principles and Mechanism of Action

The functionality of this compound is centered on the enzymatic hydrolysis of the β-L-fucopyranoside linkage. In the presence of β-L-fucosidase, the glycosidic bond is cleaved, releasing a 5-bromo-4-chloro-3-indoxyl molecule. This intermediate is unstable and undergoes rapid oxidation in the presence of atmospheric oxygen. The oxidation process leads to the dimerization of two indoxyl molecules, forming the intensely colored and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This precipitate is readily visible, allowing for the straightforward identification of β-L-fucosidase activity.

Figure 1: Reaction cascade of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings.

| Property | Value |

| CAS Number | 125328-84-9 |

| Molecular Formula | C₁₄H₁₅BrClNO₅ |

| Molecular Weight | 392.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (estimated) | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution is typically prepared for ease of use in various applications.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is a commonly used solvent for preparing stock solutions of indoxyl-based chromogenic substrates.

-

Concentration: Prepare a 20 mg/mL stock solution by dissolving 20 mg of this compound in 1 mL of DMF.

-

Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Store the stock solution in a light-protected container at -20°C. Under these conditions, the solution is stable for several months.

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside, commonly referred to as X-Fuc, is a chromogenic substrate for the enzyme α-L-fucosidase. This guide provides a detailed overview of its mechanism of action, relevant quantitative data, and experimental protocols for its use in research and development. It is important to note that while the query specified the beta-L-fucopyranoside anomer, the scientific literature predominantly describes the alpha-L-fucopyranoside as the substrate for α-L-fucosidase. This document will, therefore, focus on the well-documented 5-bromo-4-chloro-3-indoxyl-α-L-fucopyranoside.

The core principle behind X-Fuc lies in its ability to produce a distinct color change upon enzymatic cleavage, enabling the detection and localization of α-L-fucosidase activity. This enzyme plays a crucial role in the catabolism of fucose-containing glycoconjugates, and its activity is implicated in various physiological and pathological processes, including lysosomal storage diseases and cancer.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-3-indoxyl-α-L-fucopyranoside as a chromogenic substrate involves a two-step process: enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Cleavage : The process is initiated by the enzyme α-L-fucosidase, which recognizes and binds to the α-L-fucosyl moiety of the X-Fuc substrate. The enzyme catalyzes the hydrolysis of the glycosidic bond linking the L-fucose to the 5-bromo-4-chloro-3-indoxyl group. This reaction releases L-fucose and the unstable intermediate, 5-bromo-4-chloro-3-indolol.

-

Oxidative Dimerization : In the presence of oxygen, the liberated 5-bromo-4-chloro-3-indolol undergoes spontaneous oxidation and dimerization. Two molecules of the indoxyl intermediate couple to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely colored, insoluble blue precipitate. This precipitate is localized at the site of enzymatic activity, allowing for the visualization of the enzyme's presence.

The overall reaction pathway is depicted in the following diagram:

Data Presentation

Quantitative kinetic data for the enzymatic reaction of α-L-fucosidase with 5-bromo-4-chloro-3-indoxyl-α-L-fucopyranoside is not extensively reported in the literature, as X-Fuc is primarily used for qualitative or histochemical analysis. However, kinetic parameters for α-L-fucosidase have been determined using other chromogenic substrates, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). This data is provided for reference.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside (X-Fuc)

| Property | Value |

| Molecular Formula | C₁₄H₁₅BrClNO₅ |

| Molecular Weight | 392.63 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in dimethylformamide (DMF) |

| Storage | -20°C, protect from light |

Table 2: Reference Kinetic Parameters of α-L-Fucosidase with p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Human Liver | 0.04-0.07 | Not specified | 4.5-5.0 | 45-50 |

| Bovine Kidney | 0.23 | 0.45 | 5.0-5.8 | 50 |

| Aspergillus niger | 0.65 | 1.2 | 4.0-5.0 | 60 |

Note: These values are approximate and can vary depending on the specific assay conditions and enzyme purity.

Experimental Protocols

Qualitative Detection of α-L-Fucosidase Activity (Histochemical Staining)

This protocol is adapted for the in situ detection of α-L-fucosidase activity in cells or tissue sections.

Materials:

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Staining buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

X-Fuc stock solution (20 mg/mL in DMF)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Nuclear counterstain (e.g., Nuclear Fast Red)

Procedure:

-

Sample Preparation: Fix cells or tissue sections with the fixative solution for 10-15 minutes at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Staining Solution Preparation: Prepare the staining solution immediately before use by adding X-Fuc stock solution to the staining buffer to a final concentration of 0.5-1 mg/mL. Add potassium ferricyanide and potassium ferrocyanide to a final concentration of 5 mM each to enhance the dimerization reaction.

-

Incubation: Incubate the samples with the staining solution in a humidified chamber at 37°C for 1-18 hours, or until a sufficient blue color develops. Monitor the color development to avoid overstaining.

-

Washing: Wash the samples with PBS to stop the reaction.

-

Counterstaining (Optional): Counterstain with a nuclear stain if desired.

-

Mounting and Visualization: Mount the samples and visualize under a microscope. Blue precipitates indicate the sites of α-L-fucosidase activity.

Quantitative Determination of α-L-Fucosidase Activity (Adapted from pNP-Fuc Assay)

This protocol provides a general framework for a quantitative, solution-based assay. Optimization may be required due to the formation of an insoluble product with X-Fuc.

Materials:

-

α-L-fucosidase containing sample (e.g., cell lysate, purified enzyme)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-5.5)

-

X-Fuc stock solution (e.g., 10 mM in DMF)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer and the enzyme sample.

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding a defined volume of the X-Fuc stock solution. The final concentration of X-Fuc should be optimized and ideally be at or above the K_m_ if known. Due to the low aqueous solubility of the product, the assay may need to be run in the presence of a detergent or organic solvent to keep the product in solution for measurement. Alternatively, the rate of formation of the blue precipitate can be measured turbidimetrically.

-

Incubation: Incubate the reaction for a fixed period (e.g., 30-60 minutes) at the optimal temperature. The reaction should be in the linear range with respect to time and enzyme concentration.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Measurement: Measure the absorbance of the blue product at a wavelength between 600-650 nm.

-

Standard Curve: To quantify the amount of product formed, a standard curve can be generated using purified 5,5'-dibromo-4,4'-dichloro-indigo, if available. Alternatively, enzyme activity can be expressed in relative absorbance units per unit time per amount of protein.

Signaling Pathways and Logical Relationships

α-L-fucosidase is a key enzyme in the lysosomal degradation pathway of fucosylated glycans. A deficiency in this enzyme leads to the lysosomal storage disease fucosidosis, characterized by the accumulation of fucose-containing substrates. The activity of α-L-fucosidase can therefore be used as a marker for lysosomal function and has been investigated in the context of cancer, where altered fucosylation is a known hallmark.

Unveiling the Chemical Landscape of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological relevance of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a synthetic chromogenic substrate primarily utilized for the detection of β-L-fucosidase activity. Its molecular structure facilitates a colorimetric reaction upon enzymatic cleavage, making it an invaluable tool in various biological assays. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125328-84-9 | [1] |

| Molecular Formula | C₁₄H₁₅BrClNO₅ | [1] |

| Molecular Weight | 392.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 611°C | [1] |

| Density | 1.796 g/cm³ | [1] |

| Storage Temperature | -20°C | [2] |

Mechanism of Action and Applications

The primary application of this compound lies in its ability to act as a chromogenic substrate for β-L-fucosidase. The enzymatic cleavage of the β-glycosidic bond releases the 5-bromo-4-chloro-indoxyl moiety. This intermediate product then undergoes oxidation, leading to the formation of an intensely colored, insoluble blue or purple precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This distinct color change allows for the qualitative and semi-quantitative assessment of β-L-fucosidase activity.[3][4]

This characteristic makes it a valuable reagent in several research areas:

-

Microbiology: It is widely used for the identification and differentiation of microorganisms based on their β-L-fucosidase activity. This is particularly useful in bacterial colony screening on agar plates.[3]

-

Histochemistry: The substrate is employed in histochemical staining to visualize the localization of β-L-fucosidase activity within tissues and cells.[3]

-

Molecular Biology: In molecular cloning, it can be used as a reporter in systems where β-L-fucosidase is a reporter gene.

Experimental Protocols

Preparation of Stock Solution

To prepare a stock solution, dissolve this compound in N,N-dimethylformamide (DMF) to a final concentration of 20 mg/mL.[5] This stock solution should be stored at -20°C in a light-protected container. For many applications, sterilization of the stock solution is not required.[6]

Bacterial Screening Protocol (Adapted from X-gal protocols)

This protocol is adapted from standard procedures for similar chromogenic substrates like X-gal.

-

Prepare Growth Medium: Autoclave the desired bacterial growth medium (e.g., LB agar) and cool it to approximately 50-55°C.

-

Add Substrate: Add the this compound stock solution to the cooled medium to achieve the desired final concentration (typically 40-80 µg/mL). If required for the specific application, an inducer such as IPTG can also be added.

-

Pour Plates: Gently mix the medium to ensure even distribution of the substrate and pour into sterile petri dishes.

-

Incubate: Allow the plates to solidify. Once solidified, they are ready for plating of bacterial cultures.

-

Analysis: Incubate the plates overnight at 37°C. Colonies expressing β-L-fucosidase will appear blue or purple due to the hydrolysis of the substrate.

Histochemical Staining Protocol (Adapted from a protocol for the β-D-fucopyranoside isomer)

This protocol is based on a method for a similar substrate and may require optimization for specific tissues.[7]

-

Tissue Preparation: Use frozen sections of the tissue of interest.

-

Substrate Solution Preparation:

-

Incubation: Incubate the frozen sections in the substrate solution at room temperature for 1 to 6 hours. The optimal incubation time should be determined empirically.[7]

-

Washing and Mounting: After incubation, wash the sections and mount them for microscopic examination. The sites of β-L-fucosidase activity will be marked by the blue/purple precipitate.

Visualizations

Enzymatic Reaction and Detection Workflow

The following diagram illustrates the enzymatic cleavage of this compound and its application in a typical bacterial screening workflow.

Caption: Enzymatic reaction of this compound and its application in a bacterial screening workflow.

Relevance to Biological Pathways: Fucosylation and Notch Signaling

While this compound is not a direct participant in signaling pathways, its utility lies in detecting the activity of enzymes like fucosidases, which modulate fucosylation. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a role in various signaling pathways, including the Notch signaling pathway.[8][9] The proper fucosylation of Notch receptors is essential for their function in cell-cell communication, which governs processes like cell fate determination and differentiation.[9] Therefore, the detection of fucosidase activity can provide insights into the regulation of such pathways.

The following diagram provides a simplified overview of the role of fucosylation in the Notch signaling pathway.

Caption: Simplified diagram of the Notch signaling pathway, highlighting the role of fucosylation.

References

- 1. This compound, 99% | CAS 125328-84-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. goldbio.com [goldbio.com]

- 3. 5-Bromo-4-chloro-3-indolyl β-L-fucopyranoside [myskinrecipes.com]

- 4. glycodepot.com [glycodepot.com]

- 5. 5-Bromo-4-chloro-3-indolyl b- D -fucopyranoside = 98 HPLC 17016-46-5 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 9. benchchem.com [benchchem.com]

The Chromogenic Tango: A Technical Guide to the Interaction of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside and Fucosidase

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and enzyme kinetics, the ability to visualize and quantify enzymatic activity is paramount. This technical guide delves into the interaction between the chromogenic substrate 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (commonly known as X-Fuc) and fucosidase enzymes. X-Fuc serves as a valuable tool for the detection and localization of fucosidase activity, offering a visually discernible blue precipitate upon enzymatic cleavage.[1][2][3][4] This guide provides a comprehensive overview of the substrate's properties, a detailed experimental protocol for its use, and a comparative analysis of quantitative data with a commonly used alternative substrate.

The Principle of Detection: A Colorful Outcome

The utility of this compound lies in its clever chemical design. The substrate consists of an L-fucose sugar molecule linked to a halogenated indoxyl moiety. Fucosidase, the enzyme of interest, specifically recognizes and cleaves this glycosidic bond. This enzymatic action liberates the indoxyl derivative, which in the presence of an oxidizing agent (typically atmospheric oxygen), undergoes dimerization to form an insoluble, intensely blue indigo dye.[1][2] This localized precipitation allows for the straightforward identification of fucosidase activity in various applications, including histochemical staining of tissues and the screening of microbial colonies.[2]

Quantitative Data: A Comparative Perspective

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| p-nitrophenyl-α-L-fucopyranoside | Bovine Kidney | 0.068 | 7.8 | 5.5-6.0 | 50 |

| p-nitrophenyl-α-L-fucopyranoside | Human Liver | 0.12 | 1.2 | 4.5-5.0 | 45 |

| p-nitrophenyl-α-L-fucopyranoside | Aspergillus niger | 0.25 | 25.4 | 4.0-5.0 | 60 |

Note: The kinetic values presented are illustrative and can vary depending on the specific fucosidase isoenzyme, purity, and assay conditions.

Experimental Protocols: Detecting Fucosidase Activity with X-Fuc

The following protocols provide a starting point for the use of this compound in histochemical staining and microbial screening.

Histochemical Staining of Tissue Sections

This protocol is designed for the in situ localization of α-L-fucosidase activity in frozen tissue sections.

Materials:

-

Frozen tissue sections (5-10 µm)

-

Fixative solution (e.g., cold acetone or 4% paraformaldehyde in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Staining Solution:

-

This compound (X-Fuc) stock solution (20 mg/mL in dimethylformamide)

-

Citrate-phosphate buffer (0.1 M, pH 5.0)

-

Potassium ferricyanide (5 mM)

-

Potassium ferrocyanide (5 mM)

-

Magnesium chloride (2 mM)

-

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Fixation: Fix the frozen tissue sections in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.

-

Washing: Wash the sections three times for 5 minutes each in PBS.

-

Staining:

-

Prepare the staining solution by adding 50 µL of X-Fuc stock solution to 10 mL of citrate-phosphate buffer.

-

Add potassium ferricyanide, potassium ferrocyanide, and magnesium chloride to the final concentrations indicated above.

-

Incubate the sections in the staining solution at 37°C for 1 to 18 hours, or until a satisfactory blue color develops. Monitor the color development under a microscope.

-

-

Washing: Wash the sections three times for 5 minutes each in PBS.

-

Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

Regions with α-L-fucosidase activity will exhibit a distinct blue to blue-green precipitate.

Screening of Fucosidase-Producing Microbial Colonies

This protocol is adapted for the identification of microbial colonies that secrete fucosidase.

Materials:

-

Growth medium appropriate for the microorganism

-

Agar

-

Autoclave

-

This compound (X-Fuc) stock solution (20 mg/mL in dimethylformamide)

-

Petri dishes

Procedure:

-

Medium Preparation: Prepare the desired growth medium and add agar according to the manufacturer's instructions.

-

Autoclaving: Autoclave the medium to sterilize it.

-

Cooling and Supplementation: Cool the autoclaved medium to approximately 45-50°C.

-

Adding X-Fuc: Aseptically add the X-Fuc stock solution to the cooled medium to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pouring Plates: Pour the medium into sterile petri dishes and allow them to solidify.

-

Inoculation: Inoculate the plates with the microbial samples to be screened.

-

Incubation: Incubate the plates under conditions optimal for the growth of the microorganism.

Expected Results:

Colonies that produce and secrete fucosidase will develop a blue color due to the hydrolysis of X-Fuc and the subsequent formation of the indigo precipitate.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Caption: Enzymatic cleavage of X-Fuc by fucosidase.

Caption: General workflow for fucosidase detection using X-Fuc.

References

The Discovery and Application of X-Fuc: A Chromogenic Substrate for α-L-Fucosidase

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, commonly known as X-Fuc, is a chromogenic substrate widely utilized in molecular biology and diagnostics for the detection of α-L-fucosidase activity. This enzyme plays a crucial role in the metabolism of fucose-containing glycoconjugates, and its dysregulation has been implicated in various physiological and pathological processes, including cancer and lysosomal storage diseases. The enzymatic cleavage of X-Fuc by α-L-fucosidase yields a visually detectable blue precipitate, providing a qualitative and quantitative measure of enzyme activity. This technical guide delves into the discovery, history, and technical applications of the X-Fuc substrate, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and History

The development of X-Fuc is rooted in the broader history of chromogenic enzyme substrates, which saw significant advancements in the mid-20th century. The foundational work on indigogenic substrates, which produce an indigo dye upon enzymatic action, began in the 1950s for histochemical applications.[1] A major breakthrough in this field was the synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in 1964 by Jerome Horwitz and his team.[2][3] X-gal, an analog of lactose, became an invaluable tool for detecting β-galactosidase activity, particularly in the context of blue-white screening in molecular cloning.[3]

The success of X-gal spurred the development of a variety of similar indolyl-based chromogenic substrates for detecting other glycosidases. These substrates share a common structural motif: a halogenated indole moiety linked to a specific carbohydrate recognized by the target enzyme. The principle behind these substrates is that the enzymatic cleavage of the glycosidic bond releases the indoxyl derivative, which then undergoes dimerization and oxidation in the presence of oxygen to form a water-insoluble, intensely colored indigo dye.[1][4] The specific halogen substitutions on the indole ring, such as bromine and chlorine, modulate the color of the resulting precipitate.[4]

While the precise date and the researchers who first synthesized X-Fuc are not as widely documented as for X-gal, its development follows the logical progression of creating specific chromogenic substrates for a range of glycosidases. The synthesis of various 5-bromo-4-chloro-3-indolyl glycosides for detecting different enzymes became a common practice in the latter half of the 20th century.

Mechanism of Action

The utility of X-Fuc as a chromogenic substrate lies in its straightforward enzymatic conversion into a colored product. The process can be summarized in the following steps:

-

Enzymatic Cleavage: α-L-fucosidase recognizes and binds to the α-L-fucopyranoside moiety of the X-Fuc molecule. The enzyme then catalyzes the hydrolysis of the glycosidic bond, releasing L-fucose and a 5-bromo-4-chloro-3-hydroxyindole intermediate.

-

Dimerization and Oxidation: The 5-bromo-4-chloro-3-hydroxyindole intermediate is unstable and spontaneously dimerizes in the presence of oxygen.

-

Formation of the Blue Precipitate: The dimer is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[3]

This reaction allows for the direct visualization of α-L-fucosidase activity in various experimental settings, including in situ staining of cells and tissues, as well as in microplate-based quantitative assays.

References

- 1. Bifidobacterium longum subsp. infantis ATCC 15697 α-fucosidases are active on fucosylated human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed evolution of the alpha-L-fucosidase from Thermotoga maritima into an alpha-L-transfucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-L-fucosidase isoenzyme iso2 from Paenibacillus thiaminolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active site complementation and hexameric arrangement in the GH family 29; a structure-function study of α-l-fucosidase isoenzyme 1 from Paenibacillus thiaminolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principle of Chromogenic Fucosidase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles, methodologies, and applications of chromogenic α-L-fucosidase assays. These assays are fundamental tools for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases associated with fucosidase activity, such as fucosidosis and certain types of cancer.[1][2][3] The assays rely on the enzymatic hydrolysis of a synthetic substrate, which releases a colored product that can be quantified spectrophotometrically.

I. Fundamental Principle of the Assay

The chromogenic α-L-fucosidase assay is predicated on a simple enzymatic reaction. α-L-fucosidase, a glycoside hydrolase, catalyzes the cleavage of a terminal α-L-fucosyl residue from a chromogenic substrate.[1][3][4] This cleavage event liberates a chromophore, a molecule that absorbs light in the visible spectrum. The intensity of the resulting color is directly proportional to the amount of chromophore released, and thus to the α-L-fucosidase activity in the sample.[2][5] The general reaction can be depicted as:

Chromogenic α-L-Fucoside + H₂O --(α-L-Fucosidase)--> L-Fucose + Chromophore

The rate of chromophore formation is monitored over time, typically by measuring the absorbance at a specific wavelength using a spectrophotometer or a microplate reader.[1][6]

II. Common Chromogenic Substrates

Several synthetic chromogenic substrates have been developed for the specific detection of α-L-fucosidase activity. The choice of substrate often depends on the desired sensitivity, pH of the assay, and the specific application.

| Substrate Name | Abbreviation | Chromophore Released | Color of Product | Wavelength of Max. Absorbance (nm) | Key Features |

| p-Nitrophenyl-α-L-fucopyranoside | PNP-Fuc, pNPF | p-Nitrophenol | Yellow | 400 - 405 | Soluble product, widely used for kinetic studies.[7][8] |

| 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside | X-Fuc | 5,5'-Dibromo-4,4'-dichloro-indigo | Blue | ~615 | Insoluble precipitate, suitable for histochemical staining and colony screening.[7] |

| 2-Naphthyl-α-L-fucopyranoside | - | 2-Naphthol | Colorless (requires coupling agent) | Varies with coupling agent | Requires a secondary reaction with a diazonium salt to produce a colored azo dye.[7] |

III. Quantitative Analysis of Enzyme Activity

The activity of α-L-fucosidase is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmole of product per minute under specified conditions.[5] The Michaelis-Menten model is often used to describe the kinetics of the enzymatic reaction.[9]

| Enzyme Source | Substrate | K_m (µM) | Optimal pH | Optimal Temperature (°C) |

| Pecten maximus (marine mollusk) | p-Nitrophenyl-α-L-fucopyranoside | 650 | 4.0 | 60 |

| Enterococcus gallinarum | p-Nitrophenyl-α-L-fucopyranoside | Not specified | 7.0 | 30 |

| Lacticaseibacillus rhamnosus INIA P603 (AlfA) | p-Nitrophenyl-α-L-fucopyranoside | Not specified | 4.0 | 60 |

| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | p-Nitrophenyl-α-L-fucopyranoside | Not specified | 5.0 | 40 |

| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | p-Nitrophenyl-α-L-fucopyranoside | Not specified | 5.0 | 50 |

Note: K_m values can vary depending on the specific assay conditions.

IV. Detailed Experimental Protocols

A. Assay using p-Nitrophenyl-α-L-fucopyranoside (PNPF)

This protocol is a generalized method for a 96-well plate format and may require optimization for specific enzymes or sample types.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C. The optimal pH may vary depending on the enzyme source.[6][9][10]

-

Substrate Solution: 10 mM p-Nitrophenyl-α-L-fucopyranoside (PNPF) in deionized water.

-

Stop Solution: 200 mM Sodium Borate Buffer, pH 9.8 at 25°C, or 0.5 M Sodium Carbonate.[1]

-

Enzyme Solution: Prepare a dilution of the α-L-fucosidase sample in cold Assay Buffer to a final concentration of 0.02 - 0.04 units/mL.

-

p-Nitrophenol Standard Curve: Prepare a series of dilutions of p-nitrophenol in Assay Buffer to create a standard curve for quantifying the product.

2. Assay Procedure:

-

Pipette 40 µL of Assay Buffer into each well of a 96-well microplate.

-

Add 50 µL of the Substrate Solution to each well.

-

Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).[10]

-

To initiate the reaction, add 10 µL of the Enzyme Solution to each well. For a blank control, add 10 µL of Assay Buffer instead of the enzyme solution.

-

Incubate the plate for a defined period (e.g., 10-30 minutes).[1] The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100-200 µL of Stop Solution to each well.[1][6] The alkaline pH of the stop solution enhances the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of each well at 400-405 nm using a microplate reader.[1][6]

-

Subtract the absorbance of the blank control from the absorbance of the samples.

-

Calculate the concentration of p-nitrophenol released using the standard curve.

-

Determine the α-L-fucosidase activity based on the amount of product formed per unit of time.

B. Assay using 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside (X-Fuc)

This substrate is typically used for qualitative assays, such as histochemical staining or screening bacterial colonies.

1. Reagent Preparation:

-

X-Fuc Stock Solution: Dissolve X-Fuc in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 20-40 mg/mL.

-

Assay Buffer: A suitable buffer with a pH optimal for the enzyme being studied (e.g., phosphate or citrate buffer).

2. Assay Procedure (for colony screening):

-

Prepare agar plates containing the appropriate growth medium for the microorganisms being screened.

-

Autoclave the medium and cool it to 45-50°C.

-

Add the X-Fuc stock solution to the molten agar to a final concentration of 40-80 µg/mL and mix gently.

-

Pour the plates and allow them to solidify.

-

Inoculate the plates with the microorganisms and incubate under appropriate conditions.

-

Colonies expressing α-L-fucosidase activity will hydrolyze the X-Fuc, leading to the formation of a blue, insoluble precipitate within and around the colonies.

V. Visualizing the Process

Enzymatic Reaction of Chromogenic Fucosidase Assay

Caption: The enzymatic hydrolysis of a chromogenic substrate by α-L-fucosidase.

General Workflow for a Chromogenic Fucosidase Assay

Caption: A generalized workflow for performing a chromogenic α-L-fucosidase assay.

VI. Applications in Research and Drug Development

Chromogenic fucosidase assays are invaluable in various research and development settings:

-

Enzyme Characterization: Determining the kinetic parameters (K_m, V_max) and optimal reaction conditions for α-L-fucosidases from different sources.[9][11]

-

High-Throughput Screening (HTS): Screening large libraries of compounds to identify potential inhibitors of α-L-fucosidase, which are of interest for therapeutic development.[1]

-

Disease Diagnosis: Measuring α-L-fucosidase activity in patient samples (e.g., serum, plasma, or tissue lysates) to aid in the diagnosis of fucosidosis, a lysosomal storage disease, and certain cancers where enzyme levels are altered.[2]

-

Bioprocess Monitoring: Monitoring fucosidase activity during the production of glycoproteins and other biological products.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. α-L-fucosidase - Wikipedia [en.wikipedia.org]

- 4. Alpha-L-fucosidase [a.osmarks.net]

- 5. alpha-L-Fucosidase Assay Kit (ab272525) | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme substrates for fucosidases [gbiosciences.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside, a chromogenic substrate used for the detection of β-L-fucosidase activity.[1] The synthesis of this complex molecule involves a multi-step process that can be broadly divided into three key stages: the preparation of the aglycone (5-bromo-4-chloro-3-hydroxyindole), the synthesis of a suitable L-fucopyranosyl donor, and the subsequent glycosylation and deprotection steps. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.

Synthesis of the Aglycone: 5-Bromo-4-chloro-3-hydroxyindole

The synthesis of the aglycone, 5-bromo-4-chloro-3-hydroxyindole, can be achieved through a multi-step route starting from a commercially available substituted aniline. The following protocol is a proposed pathway based on established indole synthesis methodologies.

Experimental Protocol:

Step 1: Acetylation of 2-amino-1-chloro-4-bromobenzene.

-

To a solution of 2-amino-1-chloro-4-bromobenzene (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the mixture for 2 hours, then pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-chloro-5-bromophenyl)acetamide.

Step 2: Friedel-Crafts Acylation.

-

To a suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane, add N-(2-chloro-5-bromophenyl)acetamide (1.0 eq) in portions.

-

Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-acetyl-5-bromo-4-chloro-1H-indole-2,3-dione.

Step 3: Reduction and Hydrolysis.

-

To a solution of 1-acetyl-5-bromo-4-chloro-1H-indole-2,3-dione (1.0 eq) in ethanol, add sodium borohydride (2.0 eq) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2 hours to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 5-bromo-4-chloro-3-hydroxyindole.[2]

Synthesis of the Glycosyl Donor: 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide

The preparation of a suitable glycosyl donor is crucial for the subsequent glycosylation step. A commonly used donor is the peracetylated glycosyl bromide, which can be synthesized from L-fucose.

Experimental Protocol:

Step 1: Peracetylation of L-Fucose.

-

To a mixture of L-fucose (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (5.0 eq), heat the mixture at 100 °C for 2 hours.

-

Pour the cooled reaction mixture into ice water and stir vigorously for 1 hour.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain L-fucose tetraacetate.

Step 2: Bromination.

-

Dissolve L-fucose tetraacetate (1.0 eq) in a minimal amount of dichloromethane.

-

Add a 33% solution of hydrogen bromide in acetic acid (3.0 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a temperature below 40 °C to yield 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide as a syrup, which is used immediately in the next step.[3][4]

Glycosylation and Deprotection

The coupling of the aglycone and the glycosyl donor is a critical step, often requiring careful control of reaction conditions to achieve the desired β-stereoselectivity. The Koenigs-Knorr reaction is a well-established method for this transformation.[5][6] To circumvent issues with the reactivity of the indoxyl moiety, a protection strategy at the 2-position of the indole can be employed.[7]

Experimental Protocol:

Step 1: Protection of 5-Bromo-4-chloro-3-hydroxyindole.

-

To a solution of 5-bromo-4-chloro-3-hydroxyindole (1.0 eq) in pyridine, add methyl chloroformate (1.2 eq) at 0 °C.

-

Stir the reaction for 4 hours at room temperature.

-

Remove the pyridine under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry over sodium sulfate and concentrate to give 3-(methoxycarbonyl)oxy-5-bromo-4-chloroindole, which is used directly in the next step.

Step 2: Koenigs-Knorr Glycosylation.

-

To a solution of the protected 5-bromo-4-chloro-3-hydroxyindole (1.0 eq) and 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide (1.5 eq) in anhydrous dichloromethane, add freshly prepared silver(I) carbonate (2.0 eq) and Drierite.

-

Stir the mixture in the dark at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the protected glycoside.[8][9][10]

Step 3: Deprotection.

-

Dissolve the protected glycoside (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of sodium methoxide (0.1 eq) at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the deprotection is complete (typically 2-4 hours).

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Expected Yield (%) |

| 1a: Acetylation | 2-amino-1-chloro-4-bromobenzene | N-(2-chloro-5-bromophenyl)acetamide | 90-95 |

| 1b: Friedel-Crafts Acylation | N-(2-chloro-5-bromophenyl)acetamide | 1-acetyl-5-bromo-4-chloro-1H-indole-2,3-dione | 60-70 |

| 1c: Reduction and Hydrolysis | 1-acetyl-5-bromo-4-chloro-1H-indole-2,3-dione | 5-bromo-4-chloro-3-hydroxyindole | 70-80 |

| 2a: Peracetylation | L-Fucose | L-fucose tetraacetate | 85-95 |

| 2b: Bromination | L-fucose tetraacetate | 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide | 80-90 |

| 3a: Protection | 5-bromo-4-chloro-3-hydroxyindole | 3-(methoxycarbonyl)oxy-5-bromo-4-chloroindole | 85-95 |

| 3b: Glycosylation | Protected Indole & Fucosyl Bromide | Protected Glycoside | 40-60[11] |

| 3c: Deprotection | Protected Glycoside | This compound | 80-90 |

Visualizations

Synthesis Pathway of this compound

Caption: Proposed synthesis pathway for this compound.

References

- 1. 5-Bromo-4-chloro-3-indolyl β-L-fucopyranoside [myskinrecipes.com]

- 2. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 16741-27-8 Cas No. | 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide | Apollo [store.apolloscientific.co.uk]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 7. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside, often abbreviated as X-β-L-Fuc, is a chromogenic substrate used in molecular biology and microbiology to detect the activity of fucosidase enzymes. Its unique molecular structure allows for a distinct colorimetric reaction upon enzymatic cleavage, making it an invaluable tool for identifying cells or organisms expressing these enzymes. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application.

Molecular Structure and Properties

This compound is a complex organic molecule consisting of a halogenated indole ring linked to an L-fucose sugar moiety via a β-glycosidic bond. The presence of bromine and chlorine atoms on the indole ring is crucial for the formation of the final colored product.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₅BrClNO₅ | [1][2] |

| Molecular Weight | 392.63 g/mol | [1][2] |

| CAS Number | 125328-84-9 | [1] |

| IUPAC Name | (2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point | 611 °C | [1][2] |

| Flash Point | 323 °C | [1][2] |

| Density | 1.796 g/cm³ | [1][5] |

| Storage Temperature | -20°C | [5] |

Note: The melting point for this compound is not consistently reported in the available literature.

Mechanism of Action: Chromogenic Detection of Fucosidase Activity

The utility of this compound lies in its ability to produce a colored precipitate at the site of enzymatic activity. The process is initiated by a fucosidase enzyme, which specifically recognizes and cleaves the β-glycosidic bond linking the L-fucose to the indolyl group. This enzymatic hydrolysis releases a colorless intermediate, 5-bromo-4-chloro-3-hydroxyindole. Subsequently, this intermediate undergoes spontaneous dimerization and oxidation in the presence of oxygen to form the intensely colored, insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[3]

Figure 1. Chromogenic reaction of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Bacterial Colony Screening (Adapted from Blue-White Screening Protocols)

This protocol is designed for the detection of fucosidase activity in bacterial colonies, which is analogous to the widely used blue-white screening method with X-gal.

Materials:

-

Luria-Bertani (LB) agar plates

-

Appropriate antibiotic (if using a selection marker)

-

This compound (X-β-L-Fuc) stock solution (20 mg/mL in dimethylformamide, DMF)

-

Inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) if the fucosidase gene is under the control of the lac operon (100 mM stock solution)

-

Bacterial culture transformed with a plasmid containing the gene of interest

Procedure:

-

Prepare LB agar and autoclave. Cool to 50-55°C.

-

Add the appropriate antibiotic to the molten agar.

-

If required, add IPTG to a final concentration of 0.1 mM.

-

Add the X-β-L-Fuc stock solution to the agar to a final concentration of 40 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the plates and allow them to solidify.

-

Plate the transformed bacterial culture onto the prepared plates.

-

Incubate the plates overnight at 37°C.

-

Observe the colonies. Colonies expressing active fucosidase will appear blue due to the hydrolysis of X-β-L-Fuc and the subsequent formation of the indigo precipitate. Colonies without fucosidase activity will remain white.

Figure 2. Workflow for bacterial colony screening with X-β-L-Fuc.

Histochemical Staining for Fucosidase Activity

This protocol is suitable for the localization of fucosidase activity in tissue sections.

Materials:

-

Frozen tissue sections

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution:

-

This compound (1 mg/mL in DMF)

-

Staining buffer (e.g., 0.1 M citrate buffer, pH 5.0-6.0)

-

Potassium ferricyanide (5 mM)

-

Potassium ferrocyanide (5 mM)

-

Magnesium chloride (2 mM)

-

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Fix the frozen tissue sections with the fixative solution for 10-15 minutes at room temperature.

-

Wash the sections three times with PBS for 5 minutes each.

-

Prepare the staining solution by adding the X-β-L-Fuc stock solution to the staining buffer to a final concentration of 0.2 mg/mL. Add potassium ferricyanide, potassium ferrocyanide, and magnesium chloride.

-

Incubate the tissue sections with the staining solution in a humidified chamber at 37°C for 1-18 hours, or until a desired blue color intensity is reached. The incubation time will vary depending on the tissue and the level of enzyme activity.

-

Wash the sections three times with PBS for 5 minutes each.

-

If desired, counterstain the nuclei with a suitable counterstain like Nuclear Fast Red.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Examine the sections under a microscope. Areas with fucosidase activity will show a distinct blue precipitate.

Figure 3. Workflow for histochemical staining with X-β-L-Fuc.

Applications in Research and Development

This compound is a versatile tool with applications in various research areas:

-

Molecular Cloning: It is used as a screening agent to identify bacterial colonies that have been successfully transformed with a recombinant plasmid. This is particularly useful in gene cloning experiments where the insertion of a DNA fragment disrupts a fucosidase reporter gene.

-

Enzyme Kinetics and Inhibition Studies: The chromogenic nature of the substrate allows for the straightforward measurement of fucosidase activity, making it suitable for enzyme kinetic studies and for screening potential enzyme inhibitors.[3]

-

Histochemistry and Cytochemistry: It enables the visualization and localization of fucosidase activity within tissues and cells, providing insights into the distribution and function of these enzymes in biological systems.

-

Microbiology: It can be used to differentiate and identify microorganisms based on their fucosidase activity.

Conclusion

This compound is a powerful and reliable chromogenic substrate for the detection of fucosidase activity. Its well-defined mechanism of action, leading to the formation of a distinct blue precipitate, allows for clear and easy interpretation of experimental results. The detailed protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, from fundamental molecular biology research to the development of new diagnostic and therapeutic strategies.

References

The Pivotal Role of α-L-Fucosidase in Cellular Processes: A Technical Guide for Researchers

An in-depth exploration of the enzymatic activity, regulatory functions, and pathological implications of α-L-fucosidase, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance in biological systems.

Introduction

α-L-fucosidases are lysosomal exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1][2] This enzymatic activity is crucial for the degradation of these molecules and plays a vital role in numerous physiological and pathological processes. In humans, two primary isoforms have been identified: the ubiquitously expressed tissue α-L-fucosidase (FUCA1) and the plasma α-L-fucosidase (FUCA2).[3][4][5] While FUCA1 is well-characterized and its deficiency leads to the severe lysosomal storage disorder fucosidosis, the precise function of FUCA2 remains less understood.[4][5] Dysregulation of fucosidase activity has been implicated in a range of diseases, most notably in cancer, where it can influence tumor progression, metastasis, and response to therapy.[3][6] This technical guide provides a detailed overview of fucosidase activity, its role in key biological pathways, and methodologies for its assessment, aimed at facilitating further research and therapeutic development.

Quantitative Analysis of Fucosidase Activity

The enzymatic activity of α-L-fucosidase is a critical parameter in both research and clinical diagnostics. Variations in activity levels can be indicative of disease states. The following tables summarize key quantitative data related to fucosidase activity from various sources.

| Enzyme Source | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) | Reference |

| Human Serum | p-Nitrophenyl-α-L-fucopyranoside | - | - | - | 5.5 | - | [7] |

| Lacticaseibacillus rhamnosus INIA P603 (AlfA) | p-Nitrophenyl-α-L-fucopyranoside | - | - | - | 4.0 | 60 | [8] |

| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | p-Nitrophenyl-α-L-fucopyranoside | - | - | - | 5.0 | 40 | [8] |

| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | p-Nitrophenyl-α-L-fucopyranoside | - | - | - | 5.0 | 50 | [8] |

| Alpaca Faeces Metagenome (Fuc25D) | p-Nitrophenyl-α-L-fucopyranoside | 79.7 ± 8.6 µM | - | 28.87 ± 1.56 s⁻¹ | 7.5 | Room Temp | [9] |

| Alpaca Faeces Metagenome (Fuc25C) | p-Nitrophenyl-α-L-fucopyranoside | 1401.1 ± 373.6 µM | - | - | 7.5 | Room Temp | [9] |

Table 1: Kinetic Parameters of α-L-Fucosidases. This table presents the Michaelis constant (K_m_), maximum reaction velocity (V_max_), and catalytic rate constant (k_cat_) for α-L-fucosidases from different sources with the synthetic substrate p-nitrophenyl-α-L-fucopyranoside, along with their optimal pH and temperature conditions.

| Condition | Sample Type | Fucosidase Activity Level | Significance | Reference |

| Fucosidosis | Serum | 1316 U/mg | Significantly reduced compared to healthy individuals (mean: 11,002 ± 1051 U/mg). | [10] |

| Fucosidosis Patient Parents (Carriers) | Serum | ~8900 U/mg | Intermediate levels between patients and healthy individuals. | [10] |

| Breast Cancer | Tumor Tissue | Lower than healthy tissue (not statistically significant) | Alterations in activity may be involved in pathogenesis. | [11] |

| Hepatocellular Carcinoma | Serum | 575.76 ± 212.86 nmol/ml/h | Significantly higher than in healthy controls (221.23 ± 114.45 nmol/ml/h) and patients with cirrhosis. | [12] |

| Colorectal Cancer | Serum | 4.8 ± 3.09 U/ml | Significantly lower than in healthy donors (10.5 ± 5.46 U/ml). | [12] |

| Endometrial Carcinoma | Tumor Homogenates | Higher than in normal homogenates | May not account for the enhanced expression of fucose-containing antigens. | [13] |

| Preeclampsia, Liver Cancer, Hepatitis, Psoriasis, Multiple Myeloma | Serum | Higher than healthy controls | Potential diagnostic biomarker. | [14] |

Table 2: α-L-Fucosidase Activity in Disease States. This table summarizes the observed changes in α-L-fucosidase activity in various diseases compared to healthy controls.

Experimental Protocols for Measuring Fucosidase Activity

Accurate measurement of α-L-fucosidase activity is fundamental for studying its biological role. The two most common methods employ chromogenic and fluorogenic substrates, p-nitrophenyl-α-L-fucopyranoside (pNPF) and 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), respectively.

Colorimetric Assay using p-Nitrophenyl-α-L-fucopyranoside (pNPF)

This assay is based on the enzymatic cleavage of the colorless substrate pNPF to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.[15]

Materials:

-

α-L-Fucosidase containing sample (e.g., cell lysate, tissue homogenate, serum)

-

p-Nitrophenyl-α-L-fucopyranoside (pNPF) stock solution

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Stop Solution (e.g., 0.5 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of pNPF in Assay Buffer.

-

Prepare a standard curve of p-nitrophenol in Assay Buffer with Stop Solution.

-

-

Enzymatic Reaction:

-

Add the sample containing α-L-fucosidase to the wells of a 96-well microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPF working solution to each well.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Stop Solution to each well.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm.

-

Subtract the absorbance of a blank control (containing all components except the enzyme).

-

Determine the amount of p-nitrophenol released using the standard curve.

-

Calculate the α-L-fucosidase activity, typically expressed as units per milligram of protein (1 Unit = 1 µmol of p-nitrophenol released per minute).[15]

-

Fluorometric Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

This highly sensitive assay utilizes the substrate 4-MUF, which is hydrolyzed by α-L-fucosidase to produce the fluorescent product 4-methylumbelliferone (4-MU).[16][17]

Materials:

-

α-L-Fucosidase containing sample

-

4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) stock solution (in DMSO)

-

FUCA1 Assay Buffer

-

Dithiothreitol (DTT, 1M)

-

4-Methylumbelliferone (4-MU) Standard (5 mM in DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation/Emission = 330/450 nm)

Procedure:

-

Sample and Reagent Preparation:

-

Serum and plasma samples can often be assayed directly.[17]

-

Prepare FUCA1 Assay Buffer containing 2 mM DTT.

-

Prepare a 15 µM 4-MU standard solution by diluting the 5 mM stock in Assay Buffer.

-

Prepare a working solution of the 4-MUF substrate by diluting the stock 1:100 in Assay Buffer with DTT.

-

-

Standard Curve Preparation:

-

Add varying volumes (0, 2, 4, 6, 8, 10 µl) of the 15 µM 4-MU standard to wells to generate a standard curve (0 to 150 pmoles/well).

-

Adjust the volume of each standard well to 100 µl with Assay Buffer.

-

-

Enzymatic Reaction:

-

Add 1-10 µl of the undiluted sample to the appropriate wells.

-

Adjust the volume of the sample wells to 50 µl/well with Assay Buffer containing DTT.

-

Add 50 µl of the working 4-MUF substrate solution to each sample well to initiate the reaction.

-

-

Measurement and Analysis:

Fucosidase in Cellular Signaling and Disease

α-L-fucosidase, particularly FUCA1, plays a significant role in modulating cellular signaling pathways, with profound implications for cancer biology.

Regulation of EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival, and its aberrant activation is common in many cancers. FUCA1 has been identified as a tumor suppressor that can regulate EGFR signaling.[3][18] FUCA1 can remove fucose residues from EGFR, leading to reduced receptor fucosylation and subsequent inhibition of EGFR activation and its downstream signaling pathways, such as the PI3K/Akt pathway.[18][19][20] This de-fucosylation by FUCA1 can suppress cancer cell growth and induce cell death.[18]

Involvement in TGF-β Signaling and EMT

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues.[21][22] This process is central to cancer metastasis. Fucosylation of TGF-β receptors has been shown to enhance TGF-β signaling, thereby promoting EMT.[21] While the direct role of fucosidases in this specific context is still under investigation, their ability to modulate the fucosylation status of cell surface receptors suggests a potential regulatory role in TGF-β-mediated EMT.

Fucosidosis: A Lysosomal Storage Disorder

Conclusion

α-L-fucosidase is a key enzyme in the metabolism of fucosylated glycoconjugates, with its activity being integral to maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the multifaceted roles of this enzyme. The involvement of fucosidase in critical signaling pathways, such as those governed by EGFR and TGF-β, highlights its potential as a therapeutic target and a biomarker in cancer. Furthermore, the devastating consequences of its deficiency in fucosidosis underscore its fundamental biological importance. Continued research into the regulation and function of α-L-fucosidase will undoubtedly uncover new insights into cellular biology and pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Fucosidosis: genetic and biochemical analysis of eight cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-L-Fucosidases from an Alpaca Faeces Metagenome: Characterisation of Hydrolytic and Transfucosylation Potential [mdpi.com]

- 10. Specific activity of alpha-L-fucosidase in sera with phenotypes of either low, intermediate, or high total enzyme activity and in a fucosidosis serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wcrj.net [wcrj.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Fucosyltransferase and alpha-L-fucosidase activities and fucose levels in normal and malignant endometrial tissue. | Semantic Scholar [semanticscholar.org]

- 14. Serum α-l-fucosidase activities are significantly increased in patients with preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. content.abcam.com [content.abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fucosylated TGF-β receptors transduces a signal for epithelial–mesenchymal transition in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fucosylated TGF-β receptors transduces a signal for epithelial-mesenchymal transition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fucosidosis - A&I Online - Anästhesiologie & Intensivmedizin [ai-online.info]

Methodological & Application

Application Notes and Protocols: 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is a chromogenic substrate for the enzyme α-L-fucosidase. This synthetic compound is an invaluable tool for researchers studying the activity of α-L-fucosidase in cell culture systems. Upon enzymatic cleavage by α-L-fucosidase, the substrate releases an indoxyl moiety, which subsequently undergoes oxidation to form a water-insoluble, intensely colored blue precipitate at the site of enzymatic activity. This allows for both the qualitative visualization and quantitative measurement of α-L-fucosidase expression and activity within cells and tissues.

α-L-fucosidase is a lysosomal enzyme that plays a crucial role in the catabolism of fucose-containing glycoconjugates. Dysregulation of α-L-fucosidase activity has been implicated in various physiological and pathological processes, including cellular senescence, cancer progression, and lysosomal storage diseases such as fucosidosis. Consequently, the ability to monitor α-L-fucosidase activity in cell culture provides a powerful method for investigating these biological phenomena.

These application notes provide detailed protocols for the use of this compound for both qualitative histochemical staining of cultured cells and quantitative analysis of α-L-fucosidase activity in cell lysates.

Principle of the Assay

The enzymatic reaction underlying the use of this compound is a two-step process. First, α-L-fucosidase hydrolyzes the β-L-fucopyranoside bond, releasing L-fucose and a 5-bromo-4-chloro-3-indoxyl intermediate. This intermediate is then rapidly oxidized by atmospheric oxygen, leading to the dimerization and formation of a stable, insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo).

Caption: Mechanism of blue color formation.

Applications in Cell Culture

-

Histochemical Staining: Visualize the localization of α-L-fucosidase activity in fixed cultured cells. This is particularly useful for identifying specific cell populations with high enzymatic activity or for studying changes in enzyme expression during differentiation or disease progression.

-

Reporter Gene Assays: In genetically modified cells, where the gene for α-L-fucosidase is used as a reporter, this substrate can be used to assess gene expression levels.

-

Screening for Modulators of α-L-fucosidase Activity: The quantitative assay can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of α-L-fucosidase.

-

Studying Cellular Senescence: Increased α-L-fucosidase activity is a known biomarker for cellular senescence. This substrate can be used to detect and quantify senescent cells in culture.

Data Presentation

Table 1: Recommended Reagent Concentrations for Histochemical Staining

| Reagent | Stock Concentration | Working Concentration | Solvent |

| This compound | 20 mg/mL | 0.5 - 1 mg/mL | N,N-Dimethylformamide (DMF) |

| Potassium Ferricyanide | 100 mM | 5 mM | Distilled Water |

| Potassium Ferrocyanide | 100 mM | 5 mM | Distilled Water |

| Magnesium Chloride (MgCl₂) | 1 M | 2 mM | Distilled Water |

| Fixative (Glutaraldehyde) | 25% | 0.2% - 0.5% | PBS |

| Fixative (Formaldehyde) | 16% | 2% - 4% | PBS |

Table 2: Typical Parameters for Quantitative α-L-Fucosidase Assay in Cell Lysates

| Parameter | Value |

| Wavelength for Absorbance Reading | 615 nm |

| Incubation Temperature | 37°C |

| Incubation Time | 30 - 120 minutes |

| pH of Lysis and Reaction Buffer | 4.5 - 5.5 |

| Typical Protein Concentration of Lysate | 0.1 - 1 mg/mL |

Experimental Protocols

Protocol 1: Histochemical Staining of Adherent Cultured Cells

This protocol is designed for cells grown in multi-well plates or on coverslips.

Application Notes and Protocols for Histochemical Staining with X-Fuc

Introduction

Histochemical staining with 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside (X-Fuc) is a technique used to detect the activity of the enzyme α-L-fucosidase in cells and tissues.[1][2][3] α-L-fucosidase is a lysosomal enzyme that catalyzes the hydrolysis of terminal α-L-fucose residues from oligosaccharides and glycoproteins.[4][5] The X-Fuc substrate is colorless, but upon cleavage by α-L-fucosidase, it releases an indolyl derivative that, upon oxidation, dimerizes to form a water-insoluble, intensely blue precipitate at the site of enzyme activity.[2][6][7] This allows for the precise localization of α-L-fucosidase activity within the cellular or tissue architecture.

Key Applications

The detection of α-L-fucosidase activity using X-Fuc has several important applications in biomedical research:

-

Biomarker for Cellular Senescence: A primary application of X-Fuc staining is the identification of senescent cells.[8][9][10] Research has shown that α-L-fucosidase activity is significantly upregulated in various models of cellular senescence, including replicative, oncogene-induced, and DNA damage-induced senescence.[10] In some cases, α-L-fucosidase has been identified as a more sensitive and reliable biomarker for senescence than the conventional senescence-associated β-galactosidase (SA-β-Gal).[8][10]

-

Study of Glycosylation Patterns: X-Fuc staining is utilized in biochemical research to investigate the glycosylation patterns of proteins and understand cellular signaling and recognition mechanisms.[1]

-

Enzymatic Assays: The compound serves as a chromogenic substrate in enzymatic assays for quantifying α-L-fucosidase activity in various biological samples.[1][11]

-

Clinical Diagnostics: Monitoring α-L-fucosidase activity is crucial for understanding certain metabolic disorders, and X-Fuc can be a valuable tool in these diagnostic investigations.[1] Deficiency of this enzyme leads to the lysosomal storage disease fucosidosis.[4]

Quantitative Data Summary

The following table summarizes findings regarding the activity of α-L-fucosidase in different cellular states, highlighting its utility as a biomarker for senescence.

| Cellular Model | Condition | Key Findings | Reference |

| HCT116 Cells | Drug-Induced Senescence | More intensive blue staining for α-Fucosidase with X-Fuc compared to β-Galactosidase with X-Gal. | [10] |

| WI-38 Fibroblasts | Replicative Senescence | Significant upregulation of FUCA1 (gene encoding α-L-fucosidase) mRNA and increased α-Fucosidase activity. | [10] |

| MCF7 Cells | Oncogene-Induced Senescence | Increased α-Fucosidase activity observed upon RasG12V expression. | [10] |

| Various Cell Lines | Multiple Senescence Inducers | α-L-fucosidase was identified as a useful biomarker for replicative, ROS-, UVA-, and drug-induced senescence. | [8] |

Experimental Protocols

This section provides a detailed protocol for the histochemical detection of α-L-fucosidase activity in cultured cells and frozen tissue sections using X-Fuc.

Protocol 1: Staining of Cultured Cells

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 0.5% Glutaraldehyde in PBS

-

X-Fuc Staining Solution (see preparation below)

-

Nuclear Fast Red or other suitable counterstain (optional)

-

Mounting Medium

Staining Solution Preparation (prepare fresh): For 10 mL of staining solution:

-

8.8 mL of Citrate-Phosphate Buffer (pH 5.0)

-

0.5 mL of 50 mM Potassium Ferricyanide [K3Fe(CN)6]

-

0.5 mL of 50 mM Potassium Ferrocyanide [K4Fe(CN)6]

-

0.2 mL of X-Fuc stock solution (20 mg/mL in N,N-dimethylformamide)

Procedure:

-

Wash cells grown on coverslips or in culture dishes twice with PBS.

-

Fix the cells with 0.5% glutaraldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS, 5 minutes for each wash.

-

Add the freshly prepared X-Fuc staining solution to the cells, ensuring the entire surface is covered.

-

Incubate at 37°C in a humidified chamber, protected from light, for 4-16 hours. Monitor periodically under a microscope for the development of a blue color.

-

Once the desired staining intensity is reached, remove the staining solution and wash the cells twice with PBS.

-

(Optional) Counterstain with Nuclear Fast Red for 5 minutes to visualize nuclei.

-

Wash with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

Protocol 2: Staining of Frozen Tissue Sections

Materials:

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

PBS

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

X-Fuc Staining Solution (as prepared above)

-

Nuclear Fast Red (optional)

-

Mounting Medium

Procedure:

-

Embed fresh tissue in OCT compound and freeze rapidly.

-

Cut 5-10 µm thick sections using a cryostat and mount them on positively charged microscope slides.

-

Allow the sections to air dry for 30 minutes.

-

Fix the sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the slides three times in PBS, 5 minutes for each wash.

-

Place the slides in a humidified staining chamber and cover the tissue sections with the freshly prepared X-Fuc staining solution.

-

Incubate at 37°C, protected from light, for 4-16 hours, or until a blue precipitate is clearly visible in areas of enzyme activity.

-

Remove the staining solution and wash the slides twice in PBS.

-